molecular formula C26H27N5 B2886396 2-methyl-3-phenyl-8-(4-phenylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine CAS No. 896592-50-0

2-methyl-3-phenyl-8-(4-phenylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine

Cat. No.: B2886396
CAS No.: 896592-50-0
M. Wt: 409.537
InChI Key: OZWUBENGHXBOEE-UHFFFAOYSA-N
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Description

2-methyl-3-phenyl-8-(4-phenylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C26H27N5 and its molecular weight is 409.537. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory Properties

Compounds structurally related to the specified chemical have been studied for their anti-inflammatory properties. For example, the synthesis of some pyrazolo[1,5-a]pyrimidines aimed to explore the relationship between structural modifications and their anti-inflammatory properties. A particular compound demonstrated high activity and a better therapeutic index than reference drugs, showing no ulcerogenic activity and potentially antiulcerogenic properties (Auzzi et al., 1983).

Anticancer and Anti-5-lipoxygenase Agents

Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities. These compounds were screened for their activity against certain cancer cell lines, demonstrating a structure-activity relationship (SAR) that contributed to their potential as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).

Synthesis Under Solvent-Free Conditions

A series of substituted pyrazolo[1,5-a]pyrimidines have been synthesized under solvent-free conditions, offering a green chemistry approach to the development of these compounds. This method affords high yields in short reaction times, indicating an efficient and environmentally friendly synthesis technique (Quiroga et al., 2008).

Novel Synthesis Methods

Research has also focused on developing new synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives. These methods aim to improve the efficiency of synthesis and allow for the creation of novel compounds with potential pharmacological activities. The exploration of these synthetic methods contributes to the broader understanding and application of these chemical structures in scientific research (Drev et al., 2014).

Properties

IUPAC Name

11-methyl-10-phenyl-2-(4-phenylpiperazin-1-yl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5/c1-19-24(20-9-4-2-5-10-20)25-27-23-14-8-13-22(23)26(31(25)28-19)30-17-15-29(16-18-30)21-11-6-3-7-12-21/h2-7,9-12H,8,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWUBENGHXBOEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2N5CCN(CC5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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